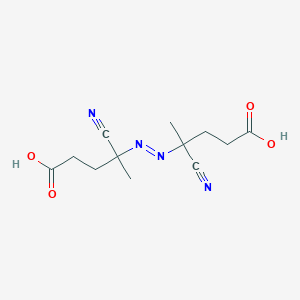

4,4'-Azobis(4-cyanovaleric acid)

Cat. No. B140894

Key on ui cas rn:

2638-94-0

M. Wt: 280.28 g/mol

InChI Key: VFXXTYGQYWRHJP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07399801B2

Procedure details

(wherein Me represents methyl and Ph represents phenyl), was dissolved in 3.0 g of methyl methacrylate as a monomer, and the solution was added into the reactor. After 20 minutes, as a polymerization initiator, 555 mg of 4,4′-azobis(4-cyanovaleric acid) together with 12 g of distilled water was added into the reactor. Stirring was performed at 80° C. for 20 minutes, and then 52.0 g of methyl methacrylate was dripped from the dropping funnel for over 90 minutes. After 30 minutes, 61.0 g of n-butyl acrylate as a monomer was dripped from the dropping funnel for over 1 hour. Stirring was performed at 80° C. for 6 hours, and the emulsion was salted out with calcium carbonate, followed by washing with distilled water. Thereby, 94.1 g of a methyl methacrylate-n-butyl acrylate diblock copolymer was produced. GPC confirmed that in the polymer, Mw=59,800, Mn=44,400, and Mw/Mn=1.35. 1H NMR analysis confirmed that the weight ratio of the poly(methyl methacrylate) portion to the poly(n-butyl acrylate) portion was 48:52, and that thiocarbonylthio groups were introduced at the poly(n-butyl acrylate) ends with an introduction rate of 84%.

Identifiers

|

REACTION_CXSMILES

|

O.[C:2]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH:3]=[CH2:4].[C:11](=O)([O-])[O-].[Ca+2]>C(OC)(=O)C(C)=C.N(C(C#N)(C)CCC(O)=O)=NC(C#N)(C)CCC(O)=O>[C:2]([O:6][CH3:7])(=[O:5])[C:3]([CH3:11])=[CH2:4].[C:2]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH:3]=[CH2:4] |f:2.3,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

61 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Three

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

555 mg

|

|

Type

|

catalyst

|

|

Smiles

|

N(=NC(CCC(=O)O)(C)C#N)C(CCC(=O)O)(C)C#N

|

Step Five

|

Name

|

|

|

Quantity

|

52 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was added into the reactor

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was performed at 80° C. for 20 minutes

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dripped from the dropping funnel for over 90 minutes

|

|

Duration

|

90 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dripped from the dropping funnel for over 1 hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was performed at 80° C. for 6 hours

|

|

Duration

|

6 h

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with distilled water

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 94.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |